molecular formula C26H19NO4 B2728762 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-naphthoic acid CAS No. 372159-75-6

3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-naphthoic acid

Cat. No. B2728762
CAS RN: 372159-75-6
M. Wt: 409.441
InChI Key: MSOMSMIPRIHFGS-UHFFFAOYSA-N
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Description

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-naphthoic acid (FMCNA) is an important compound used in research and development of new drugs and medicines. It is a carboxylic acid that is derived from fluorene, a naturally occurring aromatic hydrocarbon. FMCNA is a versatile compound that can be used for a variety of purposes, including as an intermediate in the synthesis of other compounds, as a reagent for chemical reactions, and as a building block for drug development.

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotube Dispersion

Research indicates that N-Fluorenyl-9-methoxycarbonyl-protected amino acids, similar in structural motifs to 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-naphthoic acid, have been utilized as surfactants for carbon nanotubes. These surfactants, upon enzymatic activation, create homogeneous aqueous dispersions of carbon nanotubes under constant and physiological conditions, showcasing their potential in material science applications (Cousins et al., 2009).

Synthesis of Oligomers Derived from Neuraminic Acid Analogues

Another study highlights the preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acid analogues. These monomers have been efficiently incorporated into solid-phase synthesis, leading to the creation of oligomers. This demonstrates the compound's utility in synthetic organic chemistry and potential biomedical applications (Gregar & Gervay-Hague, 2004).

Bioconversion of Naphthalenes

A study on Pseudomonas fluorescens showcases the bioconversion of naphthalenes to corresponding salicylic acids, highlighting a unique application of similar naphthoic acid derivatives in biotransformation and environmental bioremediation (Bestetti et al., 1994).

Peptide Synthesis

The reversible protecting group characteristics of fluorenylmethoxycarbonyl derivatives, akin to the compound , have been applied in peptide synthesis, particularly in preventing interchain association during the solid-phase synthesis of peptides (Johnson et al., 1993).

Synthesis and Reactivity Studies

Various research studies have explored the synthesis, chemoselective properties, and reactivity of fluorene derivatives, indicating their significant potential in developing new chemical entities with tailored properties for material science and medicinal chemistry applications (Teng et al., 2013).

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4/c28-25(29)22-13-16-7-1-2-8-17(16)14-24(22)27-26(30)31-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-14,23H,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOMSMIPRIHFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

372159-75-6
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-2-carboxylic acid
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